molecular formula C11H19NO4 B12987261 tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B12987261
M. Wt: 229.27 g/mol
InChI Key: CXJCBUGUPFVIAI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and an oxa-azabicyclo heptane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with different substituents, such as:

Uniqueness

tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8-4-11(12,6-13)7-15-8/h8,13H,4-7H2,1-3H3

InChI Key

CXJCBUGUPFVIAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(CO2)CO

Origin of Product

United States

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